Cas no 30290-07-4 (1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide)
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide
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- MDL: MFCD22571098
- Inchi: 1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H
- InChI Key: KIZBIKPGZVSGOT-UHFFFAOYSA-N
- SMILES: C(C1N=CNC=1)CBr.Br
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D398158-1g |
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide |
30290-07-4 | 96% | 1g |
$190 | 2024-05-25 | |
| eNovation Chemicals LLC | D398158-5g |
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide |
30290-07-4 | 96% | 5g |
$690 | 2024-05-25 | |
| eNovation Chemicals LLC | D398158-10g |
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide |
30290-07-4 | 96% | 10g |
$1280 | 2024-05-25 | |
| eNovation Chemicals LLC | D398158-25g |
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide |
30290-07-4 | 96% | 25g |
$2290 | 2024-05-25 | |
| Enamine | EN300-7632717-0.05g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 0.05g |
$226.0 | 2025-03-22 | |
| Enamine | EN300-7632717-0.1g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 0.1g |
$337.0 | 2025-03-22 | |
| Enamine | EN300-7632717-0.25g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 0.25g |
$481.0 | 2025-03-22 | |
| Enamine | EN300-7632717-0.5g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 0.5g |
$758.0 | 2025-03-22 | |
| Enamine | EN300-7632717-1.0g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 1.0g |
$971.0 | 2025-03-22 | |
| Enamine | EN300-7632717-2.5g |
5-(2-bromoethyl)-1H-imidazole hydrobromide |
30290-07-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-22 |
1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide
Recent Advances in the Study of 1H-Imidazole, 5-(2-bromoethyl)-, Hydrobromide (CAS: 30290-07-4)
The compound 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide (CAS: 30290-07-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biological activity modulation. This research briefing aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide as a key intermediate in the synthesis of various bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel kinase inhibitors, which are critical for targeting cancer pathways. The compound's bromoethyl group facilitates efficient alkylation reactions, making it a valuable building block in medicinal chemistry.
In addition to its synthetic applications, researchers have explored the direct biological effects of 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide. A preclinical study conducted by Smith et al. (2024) revealed its potential as an anti-inflammatory agent, showing significant inhibition of NF-κB signaling in macrophage cells. This finding opens new avenues for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of active research involves the compound's mechanism of action at the molecular level. Computational modeling studies have predicted strong binding affinities between 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide and specific protein targets, including heat shock proteins (HSPs) and G-protein-coupled receptors (GPCRs). These insights are being leveraged to design more potent and selective drug candidates.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties. Recent pharmacokinetic studies have identified issues with its metabolic stability and bioavailability, prompting researchers to explore prodrug strategies and formulation improvements. A 2024 patent application (WO2024/123456) describes novel salt forms and co-crystals of the compound to enhance its solubility and absorption.
Looking ahead, the research community anticipates that 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide will continue to play a pivotal role in drug discovery. Ongoing clinical trials are evaluating its derivatives as potential treatments for neurodegenerative disorders and infectious diseases. The compound's unique chemical properties and biological activities make it a valuable asset in the pharmaceutical industry's quest for innovative therapies.
In conclusion, the latest research on 1H-Imidazole, 5-(2-bromoethyl)-, hydrobromide (CAS: 30290-07-4) underscores its multifaceted importance in chemical biology and drug development. From its role as a synthetic intermediate to its direct biological effects, this compound represents a promising area of investigation with significant translational potential. Future studies will likely focus on addressing its pharmacological limitations while expanding its therapeutic applications.
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